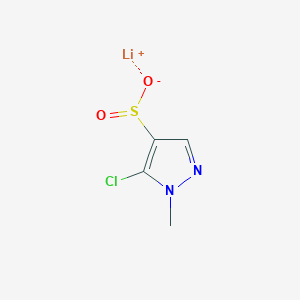
5-Chloro-2-((1-tosylpiperidin-4-yl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-((1-tosylpiperidin-4-yl)oxy)pyridine is a chemical compound that is widely used in scientific research. It is a pyridine derivative that has been found to have significant pharmacological properties. This compound has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Applications De Recherche Scientifique
GPR119 Agonism and Diabetes Treatment
- Significance : Researchers have explored 5-Chloro-2-((1-tosylpiperidin-4-yl)oxy)pyridine as a potential new treatment for type 2 diabetes by targeting GPR119 .
Antidiabetic Properties
- Human Studies : A single ascending dose study in healthy humans revealed dose-dependent increases in exposure and a trend toward elevated total GLP-1 plasma levels upon dosing with 42 .
Medicinal Chemistry and Drug Design
- Optimization : Researchers optimized its structure to enhance potency, selectivity, and pharmacokinetic properties .
Synthetic Medicinal Blocks
- Piperidine Derivatives : Piperidine-containing compounds, like 5-Chloro-2-((1-tosylpiperidin-4-yl)oxy)pyridine, play a crucial role in drug construction. They are widely used in medicinal chemistry .
Future Prospects
Mécanisme D'action
Target of Action
The primary target of 5-Chloro-2-((1-tosylpiperidin-4-yl)oxy)pyridine is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
5-Chloro-2-((1-tosylpiperidin-4-yl)oxy)pyridine acts as an agonist to GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Biochemical Pathways
The compound’s action on GPR119 influences the insulin signaling pathway and the GLP-1 signaling pathway . By stimulating insulin release and promoting GLP-1 secretion, it helps regulate glucose levels in the body .
Pharmacokinetics
Its efficacy in both acute and chronic in vivo rodent models of diabetes suggests favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The molecular and cellular effects of the compound’s action include the stimulation of glucose-dependent insulin release and the promotion of GLP-1 secretion . These effects contribute to the regulation of glucose levels in the body, which is beneficial for the management of type 2 diabetes .
Propriétés
IUPAC Name |
5-chloro-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-13-2-5-16(6-3-13)24(21,22)20-10-8-15(9-11-20)23-17-7-4-14(18)12-19-17/h2-7,12,15H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGBQXUOTMROBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-((1-tosylpiperidin-4-yl)oxy)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2383525.png)

![6-[(5E)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2383529.png)

![2-(1-Benzyl-4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetic acid](/img/structure/B2383535.png)

![2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2383538.png)
![2,5-dichloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B2383540.png)



![N-(3-Amino-4-methylpentyl)-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2383546.png)

![1-(4-Methoxyphenyl)-4-[(1-pyridin-4-ylpiperidin-3-yl)carbonyl]piperazine](/img/structure/B2383548.png)